1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride
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Overview
Description
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of the bicyclic ring system imparts unique chemical properties that can be exploited in different chemical reactions and applications.
Preparation Methods
The synthesis of 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride typically involves the following steps:
Formation of the Bicyclic Ring System: The initial step involves the formation of the bicyclic ring system. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide in the presence of a strong base.
Formation of Hydrochloride Salt: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the amine can be replaced by other nucleophiles such as halides or alkoxides.
Addition: The compound can participate in addition reactions, particularly at the double bonds present in the bicyclic ring system.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including natural products and synthetic analogs.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: It is explored for its potential use in the development of new materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of 1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding pockets of enzymes or receptors, potentially inhibiting or activating their function. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-4-yl}methanamine hydrochloride can be compared with other similar compounds, such as:
1-{1-Methyl-2-oxabicyclo[3.1.1]heptan-5-yl}methanamine hydrochloride: This compound has a similar bicyclic structure but differs in the position of the amine group.
1-Methyl-2-oxabicyclo[3.1.1]heptan-4-amine hydrochloride: This compound lacks the methanamine group, resulting in different chemical properties and reactivity.
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-disiloxane: This compound has a more complex structure with additional functional groups, leading to different applications and reactivity.
The uniqueness of 1-{1-Methyl-2-oxabicyclo[31
Properties
Molecular Formula |
C8H16ClNO |
---|---|
Molecular Weight |
177.67 g/mol |
IUPAC Name |
(1-methyl-2-oxabicyclo[3.1.1]heptan-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c1-8-2-6(3-8)7(4-9)5-10-8;/h6-7H,2-5,9H2,1H3;1H |
InChI Key |
PWJRUADIVHCITC-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)C(CO2)CN.Cl |
Origin of Product |
United States |
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